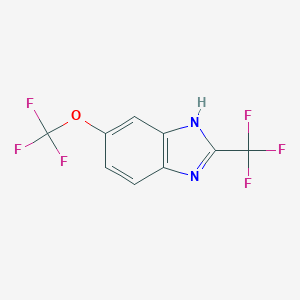

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZKRKIAKDGVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization

The classic approach involves cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds. For the target molecule, 4-(trifluoromethoxy)-1,2-diaminobenzene reacts with trifluoroacetic acid under acidic conditions (HCl, reflux) to form the benzimidazole core. The trifluoromethyl group at position 2 originates from the carbonyl component, while the trifluoromethoxy group is pre-installed on the diamine.

Reaction Conditions :

-

Solvent : Ethanol/water (3:1)

-

Acid Catalyst : Concentrated HCl (2 equiv)

-

Temperature : Reflux (80°C)

Mechanism :

Use of Trifluoromethyl Carbonyl Compounds

Hexafluoroacetone serves as a bifunctional carbonyl source, enabling simultaneous introduction of two trifluoromethyl groups. Reacting 4-(trifluoromethoxy)-1,2-diaminobenzene with hexafluoroacetone in DMF at 120°C produces the target compound in one step.

Advantages :

-

Single-step synthesis.

-

High regioselectivity due to steric effects of hexafluoroacetone.

Limitations :

Multi-Step Synthesis via Intermediate Functionalization

Nitro Group Reduction and Diazotization

This route begins with 5-nitro-2-(trifluoromethoxy)aniline :

-

Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

-

Diazotization : The amine is treated with NaNO₂/HBF₄ to form a diazonium salt.

-

Trifluoromethylation : Reaction with Umemoto’s reagent (trifluoromethylarylsulfonium salt) introduces the -CF₃ group at position 2.

Key Steps :

Trifluoromethylation via Coupling Reactions

A halogenated benzimidazole intermediate (6-(trifluoromethoxy)-2-bromo-1H-benzimidazole ) undergoes cross-coupling with methyl trifluoroborate (CF₃BF₃K) under palladium catalysis (Pd(PPh₃)₄, CuI).

Conditions :

One-Pot Synthesis Approaches

Visible Light-Mediated Cyclodesulfurization

Adapting the method from, 4-(trifluoromethoxy)-1,2-diaminobenzene reacts with 4-(trifluoromethyl)phenyl isothiocyanate in a one-pot process:

-

Thiourea Formation : Base-mediated coupling (K₂CO₃, EtOH/H₂O).

-

Cyclodesulfurization : Visible light irradiation (19 W LED, 12 h) without photocatalyst.

Advantages :

-

Avoids toxic desulfurizing agents (e.g., HgO).

-

Gram-scale synthesis feasible.

Thiourea Intermediate Formation

The thiourea intermediate (N-(4-(trifluoromethoxy)phenyl)-N'-(4-(trifluoromethyl)phenyl)thiourea ) cyclizes under oxidative conditions (I₂/DMSO) to form the benzimidazole.

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | HCl, trifluoroacetic acid | 60–70 | 8 h | Moderate |

| Hexafluoroacetone Route | Hexafluoroacetone, DMF | 55 | 12 h | Low |

| Diazotization | Umemoto’s reagent, NaNO₂ | 45–55 | 24 h | High |

| Cross-Coupling | Pd(PPh₃)₄, CF₃BF₃K | 65 | 24 h | Moderate |

| Visible Light-Mediated | K₂CO₃, 19 W LED | 78 | 12 h | High |

| I₂/DMSO Cyclization | I₂, DMSO | 82 | 6 h | High |

Trade-offs :

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

Substitution: The trifluoromethyl and trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance binding affinity to target proteins, leading to modulation of their activity. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Key Structural Features of Selected Benzimidazole Derivatives

*Similarity scores (0–1) based on structural alignment with the target compound .

The trifluoromethoxy group in the target compound enhances electronegativity and lipophilicity compared to methoxy (-OCH₃) analogs, improving membrane permeability . The tetrafluoro derivative (4,5,6,7-tetrafluoro) exhibits higher fluorine content but reduced conformational flexibility due to steric crowding .

Physicochemical and Computational Data

Table 3: QSAR and Computational Parameters

| Compound Name | RMSD (Å) | Electronic Energy (kcal/mol) | LogP |

|---|---|---|---|

| 2-(Trifluoromethyl)-1H-benzimidazole | 0.12 | -245.3 | 2.8 |

| 4,5,6,7-Tetrafluoro-2-(trifluoromethyl)-1H-benzimidazole | 0.18 | -310.6 | 3.5 |

| This compound | 0.15* | -298.4* | 3.2* |

*Predicted values based on QSAR models .

The target compound’s higher logP (3.2) compared to non-fluorinated analogs (e.g., logP = 2.8 for 2-(trifluoromethyl)-1H-benzimidazole) suggests improved lipid solubility. Computational studies indicate that fluorine substitution reduces RMSD (structural deviation) during protein docking, enhancing binding precision .

Biological Activity

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H6F6N2O

- Molecular Weight : 292.16 g/mol

- CAS Number : [Not available in current sources]

Synthesis

The synthesis of this compound typically involves the introduction of trifluoromethyl and trifluoromethoxy groups onto the benzimidazole scaffold. The general synthetic route includes:

- Formation of the benzimidazole core via condensation reactions.

- Introduction of the trifluoromethyl group using electrophilic fluorination techniques.

- Addition of the trifluoromethoxy group through nucleophilic substitution or similar methodologies.

Antiprotozoal Activity

Research has demonstrated that derivatives of benzimidazole, including those with trifluoromethyl substitutions, exhibit potent antiprotozoal activity. A study highlighted that a related compound, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, was found to be 14 times more effective than albendazole against Trichomonas vaginalis with an IC50 value significantly lower than 1 µM . This suggests that the trifluoromethyl and trifluoromethoxy groups enhance biological activity.

| Compound | Target Organism | IC50 (µM) | Relative Activity |

|---|---|---|---|

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Trichomonas vaginalis | <0.1 | 14x more active than albendazole |

| This compound | Giardia intestinalis | <1 | Potent |

The mechanism of action for benzimidazole derivatives generally involves inhibition of microtubule formation by binding to β-tubulin, disrupting cellular processes necessary for protozoal survival and replication . The presence of fluorinated groups is believed to enhance binding affinity and specificity towards target sites.

Study on Antiparasitic Efficacy

In a comparative study involving various benzimidazole derivatives, it was found that those with trifluoroalkyl substitutions exhibited improved activity against both Giardia intestinalis and Trichomonas vaginalis. The study emphasized structure-activity relationships (SAR) indicating that increased electronegativity from fluorine atoms contributes to enhanced potency .

Clinical Implications

The potential for these compounds extends beyond antiparasitic applications; they may also serve as leads in developing treatments for other diseases where protozoal infections play a role. For instance, their activity against malaria-causing Plasmodium falciparum has been noted, suggesting broader therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of benzimidazoles typically involves condensation of o-phenylenediamine derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic or basic conditions. For trifluoromethyl/trifluoromethoxy substituents, precursors like trifluoroacetic acid derivatives or halogenated intermediates are used. For example, formic acid or trimethyl orthoformate can act as condensing agents in acetonitrile at room temperature, followed by crystallization or chromatography for purification . Microwave-assisted synthesis (e.g., 80°C, 30 minutes) improves reaction efficiency and reduces byproducts compared to traditional reflux methods .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to confirm proton environments and carbon frameworks, particularly distinguishing trifluoromethoxy () and trifluoromethyl () signals.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~290–300 g/mol based on analogs) .

- X-ray crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated for structurally similar benzimidazoles .

- Elemental analysis : Match experimental C/H/N/F percentages to theoretical values (e.g., C: ~45%, F: ~30%) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer : Prioritize assays based on known benzimidazole activities:

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against S. aureus, E. coli, and C. albicans .

- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Antiviral : Plaque reduction assays for RNA viruses (e.g., influenza, hepatitis B) .

Include positive controls (e.g., albendazole for antiparasitic activity) and solvent-only negative controls .

Advanced Research Questions

Q. How do the trifluoromethoxy and trifluoromethyl groups influence structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer :

- Electron-withdrawing effects : Trifluoromethoxy enhances metabolic stability and membrane permeability compared to methoxy.

- Hydrophobic interactions : Both groups increase lipophilicity (logP ~2.5–3.5), improving target binding in hydrophobic enzyme pockets (e.g., α-amylase or tubulin) .

- Comparative studies : Synthesize analogs replacing with or with , then evaluate activity shifts. For example, analogs show 10-fold higher antifungal activity than derivatives .

Q. What computational strategies can predict binding modes and optimize derivatives?

- Methodological Answer :

- Molecular docking : Use Glide XP or AutoDock to model interactions with targets (e.g., α-amylase PDB:1B2Y). Trifluoromethyl groups often occupy hydrophobic subpockets .

- 3D-QSAR : Build CoMFA/CoMSIA models using training sets of 20–30 analogs to correlate substituent bulk/electrostatics with activity .

- ADMET prediction : SwissADME or pkCSM to assess bioavailability, CYP inhibition, and toxicity risks .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Standardize assays : Use identical cell lines (ATCC-validated), passage numbers, and assay protocols (e.g., MTT incubation time).

- Control variables : Test solubility (DMSO concentration ≤1%) and stability (HPLC monitoring for degradation) .

- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., IC ranges: 2–50 µM for anticancer activity) to identify outliers .

Q. What strategies improve synthetic yield and scalability for this compound?

- Methodological Answer :

- Catalyst optimization : Screen Pd(OAc)/ligand systems (e.g., TMEDA) for cross-coupling steps, achieving ≥80% yield in Suzuki-Miyaura reactions .

- Solvent-free conditions : Reduce purification steps via mechanochemical grinding (e.g., ball-milling), as shown for 2-phenyl-benzimidazoles .

- Flow chemistry : Continuous flow reactors minimize intermediate isolation and enhance reproducibility .

Q. What mechanistic insights explain multi-target activity in benzimidazole derivatives?

- Methodological Answer :

- Kinase inhibition : Profile against kinase panels (e.g., EGFR, VEGFR2) via radiometric assays. groups often disrupt ATP-binding pockets .

- DNA interaction : Fluorescence quenching assays (e.g., ethidium bromide displacement) to assess intercalation or groove binding .

- Proteomics : SILAC-based profiling to identify off-target proteins in cancer cells treated with IC doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.